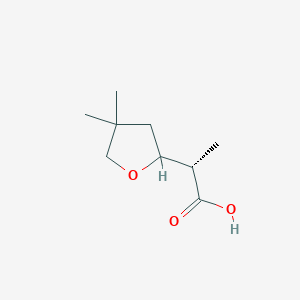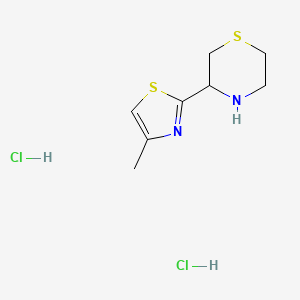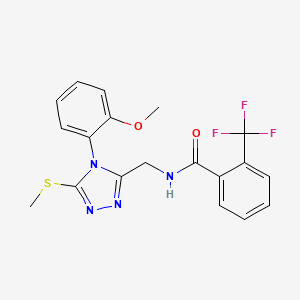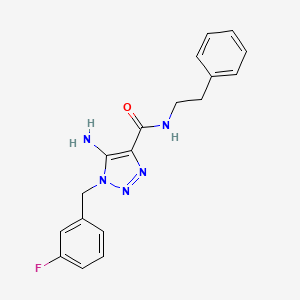
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid, also known as DMOPA, is a chemical compound that belongs to the family of amino acids. It is a chiral molecule that has two enantiomers, (S)-DMOPA and (R)-DMOPA.
Mécanisme D'action
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a precursor to the neurotransmitter dopamine. It is converted to L-DOPA by the enzyme aromatic L-amino acid decarboxylase (AADC) and then to dopamine by the enzyme dopamine decarboxylase (DDC). Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has been shown to increase dopamine levels in the brain, leading to improved motor function and decreased symptoms of Parkinson's disease. It has also been shown to improve mood and reduce symptoms of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a useful tool for studying the role of dopamine in the brain. It can be used to increase dopamine levels in animal models and study the effects on behavior and physiology. However, (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has a short half-life and is rapidly metabolized, which can make it difficult to maintain stable dopamine levels over time.
Orientations Futures
There are several potential future directions for research on (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid. One area of interest is the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid as a potential treatment for other neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more stable analogs of (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid that can maintain stable dopamine levels over a longer period of time. Finally, there is interest in studying the effects of (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid on other neurotransmitters and their potential therapeutic applications.
Méthodes De Synthèse
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid can be synthesized using various methods. One of the most common methods is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. Another method is the reaction of an aldehyde with a ketone in the presence of a Lewis acid catalyst. (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid can also be synthesized by the reaction of an aldehyde with an epoxide in the presence of a base.
Applications De Recherche Scientifique
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative disorders such as Parkinson's disease. (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has also been studied for its potential use as a neurotransmitter precursor in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
(2S)-2-(4,4-dimethyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMQWNMZCAZCI-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-fluorophenyl)-3-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485959.png)
![N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2485963.png)
![4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide](/img/structure/B2485964.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)
![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2485967.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2485971.png)
![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)



![4-Cyclopropyl-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2485980.png)